molecular formula C13H10N4OS B2704141 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 197371-79-2

2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2704141
CAS No.: 197371-79-2
M. Wt: 270.31
InChI Key: KAOGNIOYYOZPGR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridine derivatives can undergo a variety of reactions, including C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of 1,3,4-oxadiazole, including compounds structurally related to 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole, to evaluate their antimicrobial activities. For instance, Bayrak et al. (2009) and Raval et al. (2014) reported the synthesis of new oxadiazole derivatives and assessed their antimicrobial efficacy. These compounds showed good to moderate activity against various pathogens, indicating their potential as antimicrobial agents (Bayrak et al., 2009); (Raval et al., 2014).

Anticancer Applications

Research into the anticancer potential of 1,3,4-oxadiazole derivatives, including those related to the queried compound, has been a significant area of interest. Studies by Redda et al. (2007) and Zhang et al. (2005) have focused on synthesizing substituted oxadiazoles and evaluating their anticancer activities. These studies highlight the compounds' efficacy in inhibiting cancer cell growth, underscoring their potential as anticancer agents (Redda et al., 2007); (Zhang et al., 2005).

Material Science Applications

The structural uniqueness of 1,3,4-oxadiazole derivatives, including those similar to the queried compound, also makes them valuable in material science. Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives and utilized them as electron transporters and hole/exciton blockers for organic light-emitting diodes (OLEDs), demonstrating their potential in improving the efficiency of electronic devices (Shih et al., 2015).

Properties

IUPAC Name

2-pyridin-3-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c1-2-7-15-11(5-1)9-19-13-17-16-12(18-13)10-4-3-6-14-8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGNIOYYOZPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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